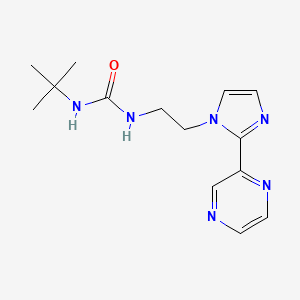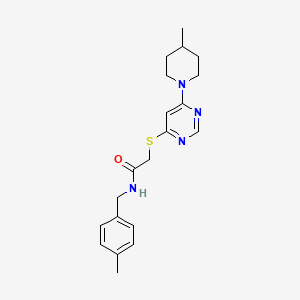
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule. It contains a tert-butyl group, a pyrazinyl group, an imidazolyl group, and a urea group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hetaryl ureas and alcohols . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a simple hydrocarbon moiety known for its crowded reactivity pattern . The pyrazinyl and imidazolyl groups are both nitrogen-containing heterocycles .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . The pyrazinyl and imidazolyl groups are both nitrogen-containing heterocycles that can participate in a variety of chemical reactions .Applications De Recherche Scientifique
Structure-based Design and Synthesis
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, due to its complex molecular structure, finds significant application in the structure-based design and synthesis of compounds targeting various biological pathways. For instance, derivatives of this compound have been explored for their potential as p38α MAP kinase inhibitors, demonstrating the ability to interfere with cellular signaling pathways involved in inflammation and cell proliferation. Such inhibitors have been developed through guided synthesis, leveraging crystal structures to optimize interactions within allosteric sites of target proteins, showing potent inhibitory activity (Matthäus Getlik et al., 2012)(Getlik et al., 2012).
Antibacterial Activity
Research into the antibacterial properties of this compound derivatives highlights their potential in addressing bacterial infections. Novel derivatives have been synthesized and evaluated for their antibacterial efficacy, demonstrating the compound's utility in developing new antibacterial agents. Such studies are crucial in the fight against resistant bacterial strains, offering a pathway to novel treatments (K. Prasad, 2021)(Prasad, 2021).
Antiproliferative Agents in Cancer Research
The exploration of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting p53 in non-small cell lung cancer (NSCLC) cell lines underscores the compound's relevance in cancer research. By inducing selective dose-dependent responses and overexpression of the TP53 gene, these derivatives exhibit promising therapeutic potential in reactivating mutant p53 in NSCLC, offering new avenues for targeted cancer therapy (M. Bazin et al., 2016)(Bazin et al., 2016).
Synthesis and Evaluation of Novel Compounds
Further research into the synthesis of novel compounds containing this compound demonstrates its versatility as a core structure for generating diverse biological activities. This includes the development of heterocyclic compounds with potential antibacterial applications, showcasing the broad utility of this chemical framework in medicinal chemistry (M. E. Azab et al., 2013)(Azab et al., 2013).
Catalysis and Chemical Synthesis
The compound's utility extends into the realm of catalysis and chemical synthesis, where derivatives have been employed as catalysts or intermediates in synthesizing complex chemical structures. This highlights the compound's role in facilitating efficient synthesis processes, contributing to advancements in chemical manufacturing and material science (B. Ranu et al., 2008)(Ranu et al., 2008).
Mécanisme D'action
Target of Action
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2445±190 °C, and its predicted density is 0957±006 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Result of Action
The tert-butyl group is known to have a unique reactivity pattern, which could potentially influence the compound’s effects .
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c, suggesting that certain environmental conditions may affect its stability .
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)18-7-9-20-8-6-17-12(20)11-10-15-4-5-16-11/h4-6,8,10H,7,9H2,1-3H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBAOAQIMSFDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=CN=C1C2=NC=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2397697.png)
![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/no-structure.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)
![N-(2-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2397704.png)

![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2397710.png)

![2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2397714.png)

![2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2397718.png)
